Cas no 773872-63-2 ((3'-Trifluoromethyl-biphenyl-4-yl)-methanol)
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-methanol,3'-(trifluoromethyl)-
- [4-[3-(trifluoromethyl)phenyl]phenyl]methanol
- 4-(3-(TRIFLUOROMETHYL)PHENYL)BENZYL ALCOHOL
- (3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
- (3'-(trifluoromethyl)biphenyl-4-yl)methanol
- (3'-Trifluoromethyl-biphenyl-4-yl)-methanol
- (3'-(trifluoromethyl)biphenyl-4-yl)-methanol
- MFCD05981861
- AKOS004117119
- [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
- (3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol
- CS-0319440
- BVPHVFJGWWPIEY-UHFFFAOYSA-N
- DTXSID10362707
- A914453
- 773872-63-2
- BB 0224038
- SB38705
-
- MDL: MFCD05981861
- Inchi: 1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
- InChI Key: BVPHVFJGWWPIEY-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1C=CC(CO)=CC=1)(F)F
Computed Properties
- Exact Mass: 252.07600
- Monoisotopic Mass: 252.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.86470
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | AMTDA153-250mg |
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol |
773872-63-2 | 97% | 250mg |
$175 | 2025-02-18 | |
| AK Scientific | AMTDA153-500mg |
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol |
773872-63-2 | 97% | 500mg |
$250 | 2025-02-18 | |
| AK Scientific | AMTDA153-1g |
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol |
773872-63-2 | 97% | 1g |
$398 | 2025-02-18 | |
| TRC | T797400-50mg |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T797400-100mg |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T797400-500mg |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 500mg |
$ 95.00 | 2022-06-02 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0146-1g |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0146-5g |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 97% | 5g |
11855.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0146-500mg |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0146-250mg |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |
773872-63-2 | 97% | 250mg |
1484.07CNY | 2021-05-07 |
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol Suppliers
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (3'-Trifluoromethyl-biphenyl-4-yl)-methanol
Recent Advances in the Study of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol (CAS: 773872-63-2)
In recent years, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol (CAS: 773872-63-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its trifluoromethyl-biphenyl structure, has been explored for its unique physicochemical properties and biological activities. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
The synthesis of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol has been optimized through various catalytic and non-catalytic methods. Recent studies have demonstrated the efficacy of palladium-catalyzed cross-coupling reactions in achieving high yields and purity. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and bioavailability, making it a promising candidate for further pharmacological evaluation.
From a biological perspective, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol has shown notable activity in modulating specific enzymatic pathways. In vitro studies have revealed its inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism. This finding suggests potential applications in drug-drug interaction studies and the development of enzyme inhibitors. Additionally, preliminary data indicate that the compound may exhibit anti-inflammatory and anti-cancer properties, though further in vivo studies are required to validate these effects.
Recent research has also explored the structural-activity relationship (SAR) of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol. Modifications to the biphenyl core and the hydroxyl group have been investigated to enhance its pharmacological profile. For instance, the introduction of additional substituents on the biphenyl ring has been shown to influence the compound's binding affinity to target proteins, thereby optimizing its therapeutic efficacy.
In the context of drug development, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol has been evaluated as a precursor for the synthesis of more complex molecules. Its versatility in chemical transformations makes it a valuable building block for the creation of novel drug candidates. Several patents and publications have highlighted its use in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, underscoring its broad applicability in medicinal chemistry.
Despite these promising developments, challenges remain in the clinical translation of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol. Issues such as metabolic stability, toxicity, and formulation need to be addressed through comprehensive preclinical studies. Future research directions may include the development of prodrug derivatives to improve bioavailability and the exploration of targeted delivery systems to enhance therapeutic outcomes.
In conclusion, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol (CAS: 773872-63-2) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features and biological activities position it as a promising candidate for further investigation. Continued efforts in synthesis optimization, SAR studies, and preclinical evaluation will be essential to unlock its full therapeutic potential.
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